molecular formula C17H17NO B1443248 2-[3-(3-Phenylpropoxy)phenyl]acetonitrile CAS No. 1311317-75-5

2-[3-(3-Phenylpropoxy)phenyl]acetonitrile

Cat. No.: B1443248
CAS No.: 1311317-75-5
M. Wt: 251.32 g/mol
InChI Key: GVNMGAANBHGWTG-UHFFFAOYSA-N
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Description

2-[3-(3-Phenylpropoxy)phenyl]acetonitrile is an organic compound with the molecular formula C17H17NO It is characterized by a phenylpropoxy group attached to a phenylacetonitrile moiety

Properties

IUPAC Name

2-[3-(3-phenylpropoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c18-12-11-16-8-4-10-17(14-16)19-13-5-9-15-6-2-1-3-7-15/h1-4,6-8,10,14H,5,9,11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNMGAANBHGWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Phenylpropoxy)phenyl]acetonitrile typically involves the reaction of 3-phenylpropyl bromide with 3-hydroxybenzyl cyanide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromide group is replaced by the phenylpropoxy group, resulting in the formation of the desired acetonitrile compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Phenylpropoxy)phenyl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The phenylpropoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-[3-(3-Phenylpropoxy)phenyl]acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(3-Phenylpropoxy)phenyl]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropylamine: Similar structure but with an amine group instead of a nitrile.

    3-Phenylpropionic acid: Contains a carboxylic acid group instead of a nitrile.

    3-Phenylpropanol: Features a hydroxyl group instead of a nitrile.

Uniqueness

2-[3-(3-Phenylpropoxy)phenyl]acetonitrile is unique due to the presence of both a phenylpropoxy group and a nitrile group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Biological Activity

2-[3-(3-Phenylpropoxy)phenyl]acetonitrile, a compound characterized by its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C18H19NO, with a molecular weight of approximately 281.35 g/mol. Its structure features a phenylpropoxy group attached to a phenyl ring, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
  • Receptor Modulation : It may bind to certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have reported effective inhibition against various bacterial strains, suggesting its potential as a new antibiotic candidate.

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli2016
Pseudomonas aeruginosa1864

Anticancer Activity

The compound has been evaluated for its anticancer effects, particularly against breast cancer cell lines such as MCF-7. Studies have demonstrated significant cytotoxicity, with mechanisms involving apoptosis induction and disruption of the cell cycle.

Case Study :
In a study involving MCF-7 cells, this compound exhibited an IC50 value of 5 µM, which is notably lower than that of standard chemotherapeutics like doxorubicin. The treatment resulted in increased lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis induction.

Enzyme Inhibition Studies

The compound has also been investigated for its role as an acetylcholinesterase (AChE) inhibitor. In vitro assays revealed potent AChE inhibitory activities at nanomolar concentrations, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's.

Compound AChE Inhibition (%) IC50 (nM)
This compound8250
Standard AChE Inhibitor (Donepezil)9030

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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